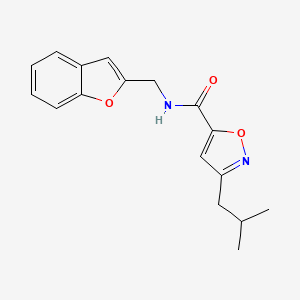
N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide" is a chemical compound that belongs to a class of organic compounds known for their diverse pharmacological activities. These compounds often serve as precursors or active ingredients in the development of pharmaceuticals and pesticides due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide" often involves multi-step chemical reactions, utilizing starting materials such as chloromethyl benzisoxazoles or benzothiazole derivatives. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved through a simple method, demonstrating the potential for synthesizing a variety of benzoxazole derivatives with different substituents (Khodot & Rakitin, 2022).
Molecular Structure Analysis
X-ray powder diffraction and NMR spectroscopy are commonly used techniques for analyzing the molecular structure of compounds like "N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide". Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, provided new powder diffraction data, helping to characterize their crystalline forms and confirm their molecular structures (Olszewska, Tarasiuk, & Pikus, 2011).
Chemical Reactions and Properties
The chemical properties of these compounds, including their reactivity and the types of chemical reactions they undergo, are crucial for their application in various domains. For instance, the reactivity of benzodiazepin-3-yl acetamides in the presence of isocyanides was explored, highlighting the compounds' potential for further chemical modifications (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's suitability for specific applications. Studies on the powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have provided insights into these properties, contributing to their potential use as pesticides.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa values) and reactivity towards various reagents, define the compound's behavior in chemical reactions and its interaction with biological targets. The determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives sheds light on their chemical nature and potential pharmaceutical applications (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound of interest, have been characterized by X-ray powder diffraction and are identified as potential pesticides. This research provides experimental data such as 2θ peak positions, relative peak intensities, values of d and Miller indices, alongside unit-cell parameters, which are essential for the development of effective pesticide compounds (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Pharmaceutical Research and Development
The compound has potential utility in pharmaceutical research, particularly in the development of new heterocyclic compounds with various pharmacological activities. Functionally substituted benzoxazoles, which are structurally related to the compound, show promise in this domain. This includes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for preparing a series of 3,5-disubstituted benzoxazoles, indicating the compound's utility in generating pharmacologically active derivatives (Evgeniy N. Khodot & O. Rakitin, 2022).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-5-13(6-11(2)17(10)18)21-8-16(20)19-12-3-4-14-15(7-12)23-9-22-14/h3-7H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTAVFZSLWXNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)